Methyl streptonigrin

Descripción general

Descripción

Métodos De Preparación

La preparación de NSC45384 involucra rutas sintéticas que típicamente incluyen la reacción de derivados de naftoquinona con reactivos apropiados. Un método común involucra el uso de dimetilsulfóxido (DMSO) como solvente, donde el compuesto se disuelve para lograr una concentración de licor madre de 40 mg/mL . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

NSC45384 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de NSC45384 puede conducir a la formación de derivados de quinona, mientras que la reducción puede resultar en la formación de derivados de hidroquinona .

Aplicaciones Científicas De Investigación

Anticancer Activity

Methyl streptonigrin has demonstrated notable anticancer properties across various studies:

- Mechanism of Action : this compound functions by inhibiting specific proteins involved in cancer cell proliferation. For instance, it acts as a potent inhibitor of SUMO-specific protease-1 (SENP1), which plays a crucial role in regulating cellular processes related to cancer progression. The compound exhibits an IC50 value of approximately 0.518 μM against SENP1, indicating its effectiveness in disrupting cancer cell signaling pathways .

- Efficacy Against Different Cancers : Research indicates that this compound is effective against several types of cancer, including:

- Heterochromatin Formation : At low concentrations (1 nM), this compound promotes heterochromatin formation in cells without inducing significant cytotoxicity, suggesting its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

Antibacterial Properties

This compound also exhibits broad-spectrum antibacterial activity:

- Targeting Ribonucleotide Reductase : Recent studies have identified bacterial ribonucleotide reductase as a target for this compound, particularly against pathogens such as Elizabethkingia anophelis and Elizabethkingia meningoseptica. The compound shows good binding affinity to the alpha subunits of these enzymes, indicating its potential for antibiotic development .

- Comparison with Other Antibiotics : The bactericidal activity of this compound has been found to be comparable to that of established antibiotics like mitomycin .

Molecular Biology Applications

In addition to its therapeutic uses, this compound has applications in molecular biology:

- Inhibition of Protein Interactions : Studies have shown that this compound can inhibit protein interactions critical for various cellular functions. For example, it disrupts the interaction between hypoxia-inducible factor alpha and its regulatory proteins, which is vital for tumor growth under hypoxic conditions .

- Research on Cellular Mechanisms : The compound has been used in experimental setups to study cellular responses to stress and apoptosis pathways, providing insights into the mechanisms underlying cancer cell survival and death .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Case Study 1 : A laboratory study demonstrated that treatment with this compound resulted in reduced viability of HeLa cells at concentrations above 10 nM while promoting heterochromatin formation at lower doses . This dual action highlights its potential for use in combination therapies.

- Case Study 2 : In a comparative study against other anticancer agents, this compound showed superior efficacy in inhibiting β-catenin/Tcf signaling pathways in human cancer cells, underscoring its role as a novel therapeutic candidate .

Mecanismo De Acción

El mecanismo de acción de NSC45384 involucra su interacción con objetivos moleculares y vías específicas. Se ha demostrado que inhibe la enzima ribonucleótido reductasa al apagar el radical tirosilo requerido para la catálisis . Esta inhibición interrumpe la síntesis de desoxirribonucleótidos, que son bloques de construcción esenciales para la replicación y reparación del ADN. Además, se ha encontrado que NSC45384 se une e inhibe la proteasa específica de SUMO SENP1, lo que lleva a niveles globales de sumoylación aumentados y niveles reducidos del factor alfa inducible por hipoxia (HIF1α) .

Comparación Con Compuestos Similares

NSC45384 es similar a otros compuestos similares a la naftoquinona, como NSC228155 y NSC522131 . Es único en su capacidad para inhibir selectivamente la ribonucleótido reductasa y SENP1. Otros compuestos similares incluyen:

NSC228155: Otro compuesto similar a la naftoquinona con efectos inhibitorios similares sobre la ribonucleótido reductasa.

NSC522131: Un compuesto que contiene fenol que estabiliza las subunidades NrdA y NrdB de la ribonucleótido reductasa.

NSC85433: Un compuesto que contiene fenol con efectos estabilizadores sobre la ribonucleótido reductasa.

Actividad Biológica

Methyl streptonigrin, a derivative of streptonigrin, is a potent compound with notable biological activities, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and relevant research findings.

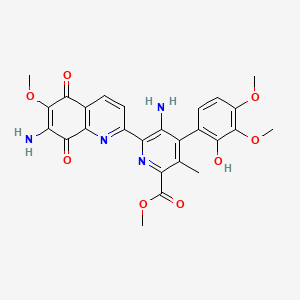

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a quinone moiety that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, leading to its cytotoxic effects.

- Cytotoxicity : this compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it can inhibit the activity of β-catenin, a key regulator in cancer progression. For instance, studies show that at a concentration of 5 µM, this compound can inhibit β-catenin/Tcf-DNA complex formation by 86% .

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit peptidyl arginine deiminases (PADs), which are implicated in cancer cell proliferation and survival. This inhibition is crucial for its anticancer effects, particularly against renal and pancreatic cancers .

- Induction of Heterochromatin Formation : Interestingly, at low concentrations (1 nM), this compound promotes heterochromatin formation without adversely affecting cell proliferation, suggesting potential for therapeutic use with reduced side effects .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various bacterial strains. Its efficacy has been tested against:

- Streptomyces fragilis

- Bacillus subtilis

- Escherichia coli

- Saccharomyces cerevisiae

In disk diffusion assays, this compound showed significant zones of inhibition, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Concentration | Effect |

|---|---|---|---|

| Cytotoxicity | Human cancer cells | 0.2 mg/kg | Effective against renal cancer |

| β-Catenin Inhibition | Human cancer cells | 5 µM | 86% inhibition |

| PAD Inhibition | Various cancer types | 100 nM | Significant cytotoxicity |

| Antimicrobial Activity | E. coli | 10 µg/disc | Zone of inhibition: 4.03 cm |

Case Study: Anticancer Effects

A study by Park and Chun highlighted the effectiveness of this compound in targeting β-catenin-activated human cancer cells. The compound's ability to inhibit β-catenin/Tcf signaling pathways indicates its potential as a therapeutic agent for cancers where this pathway is dysregulated .

Another investigation demonstrated that this compound exhibits higher potency against SUMO-specific protease-1 compared to other proteases, suggesting a targeted mechanism of action that could be exploited for therapeutic purposes .

Propiedades

IUPAC Name |

methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O8/c1-10-15(11-7-9-14(35-2)24(36-3)21(11)31)16(27)20(30-18(10)26(34)38-5)13-8-6-12-19(29-13)23(33)17(28)25(37-4)22(12)32/h6-9,31H,27-28H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZHTIOXLTVSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N=C1C(=O)OC)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955558 | |

| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-48-9 | |

| Record name | Methyl 5-amino-6-(7-amino-5,8-dihydro-6-methoxy-5,8-dioxo-2-quinolinyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-2-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl streptonigrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl streptonigrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STREPTONIGRIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H00548KV4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.